Product packaging for niobium phenoxide(Cat. No.:CAS No. 16576-63-9)

niobium phenoxide

Cat. No.: B095551
CAS No.: 16576-63-9
M. Wt: 558.4 g/mol
InChI Key: ZCNDFHXTXLMYDM-UHFFFAOYSA-I
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Description

Niobium Phenoxide Compounds within Early Transition Metal Research

This compound complexes are a key subclass of early transition metal aryloxides, which are valued for their utility in fundamental and applied chemical research. nih.gov The high oxidation states, typically +5, common to niobium, result in strong, covalent metal-oxygen bonds that confer specific reactivity patterns. Research into these compounds is often driven by the pursuit of new homogeneous catalysts. For example, this compound complexes have been investigated for their potential in polymerization reactions, such as the ring-opening polymerization of lactides and ε-caprolactone, where the electronic and steric properties of the phenoxide ligands can be tuned to control catalytic activity and selectivity. researchgate.net

The phenoxide ligand framework allows for systematic modification, enabling researchers to probe structure-activity relationships. By altering the substituents on the aromatic ring of the phenoxide, the steric bulk and electronic properties of the metal center can be precisely adjusted. This tunability is crucial in the development of catalysts for transformations like group atom transfer and olefin polymerization. acs.org The study of niobium phenoxides thus provides fundamental insights into the behavior of early transition metals, which are often characterized by high reactivity and a propensity for oxidation. nih.gov Complexes supported by dianionic bis(phenolate) ligands, for instance, serve as versatile platforms for exploring the synthesis of new organometallic and coordination compounds. acs.orgnih.gov

Historical Trajectories and Milestones in this compound Investigations

While the element niobium was first identified in 1801 by Charles Hatchett as "columbium," its distinct identity from the chemically similar tantalum was not firmly established until the work of Heinrich Rose in 1846 and Jean Charles Galissard de Marignac in 1866. rsc.orgbritannica.comshef.ac.uk The pure metal was first prepared in 1864. shef.ac.uk The development of niobium's coordination chemistry, and specifically its compounds with phenoxide ligands, followed much later as synthetic techniques in organometallic and inorganic chemistry advanced.

Detailed investigations into niobium aryloxide chemistry were being published by the late 1980s, with studies exploring the synthesis, structure, and bonding of mononuclear derivatives in a range of niobium oxidation states from +1 to +5. acs.org This foundational work established synthetic routes and characterized the fundamental properties of these complexes.

By the early 2000s, research had progressed to the synthesis and characterization of more complex, multidentate phenoxide ligand systems. For example, studies on niobium(V) complexes stabilized by linear-linked aryloxide trimers were reported in 2002, demonstrating the intricate structures that could be achieved and the nuanced reactivity of these systems. nih.govacs.org In subsequent years, the focus has increasingly shifted towards functional applications. Research published in the 2010s and 2020s often centers on the catalytic activity of this compound complexes, exploring their use in polymerization and their reactivity with various small molecules, frequently employing sophisticated ligand designs like OCO-pincer systems. acs.orgnih.govacs.org This trajectory from fundamental synthesis to advanced catalytic applications mirrors the broader evolution of early transition metal chemistry over the past few decades.

Foundational Principles of Niobium-Oxygen Phenoxide Interactions

The interaction between niobium and a phenoxide ligand is dominated by the formation of a strong, polar covalent Nb-O bond. This is a consequence of niobium's high oxophilicity, particularly in its common +5 oxidation state, and the electronegativity of the oxygen atom. The strength and length of this bond are influenced by several factors, including the oxidation state of the niobium center, its coordination number, and the electronic properties of the phenoxide ligand.

Structural studies determined by X-ray crystallography provide precise data on these interactions. In typical niobium(V) phenoxide complexes, the Nb-O bond lengths generally fall within the range of 1.82 to 1.92 Å. The geometry around the niobium center is commonly a distorted octahedron or trigonal bipyramid, depending on the number and nature of the ancillary ligands. acs.org For instance, in a distorted octahedral niobium(V) complex supported by a bis-phenolate ligand, Nb-O bond distances of approximately 1.9 Å have been observed.

Research Data on this compound Complexes

The following tables present structural data from crystallographic studies of specific this compound compounds, illustrating the typical bond lengths and angles that define the coordination sphere around the niobium center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25NbO5 B095551 niobium phenoxide CAS No. 16576-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

niobium(5+);pentaphenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H;/q;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNDFHXTXLMYDM-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Nb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NbO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648454
Record name Niobium(5+) pentakisphenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-63-9
Record name Niobium(5+) pentakisphenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Niobium Phenoxide Complexes

Ligand Exchange and Functionalization Approaches

Ancillary Ligand Incorporation

The introduction of ancillary, or supporting, ligands is a key strategy to modulate the reactivity and stability of niobium phenoxide complexes. These ligands can influence the coordination geometry, electron density at the metal center, and solubility of the complexes.

N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in transition metal chemistry due to their strong σ-donating properties and steric tuneability. In the context of this compound chemistry, NHCs can be used to stabilize reactive species and create unique coordination environments.

A notable example is the synthesis of a niobium(V) imido NHC complex featuring a dianionic OCO-pincer benzimidazolylidene ligand, which incorporates phenoxide moieties. The synthesis is achieved through the in situ deprotonation of the corresponding azolium salt followed by its reaction with a niobium precursor. Specifically, the reaction of the proligand [H₃L¹][Cl] with three equivalents of lithium diisopropylamide (LDA) generates the trilithiated ligand, which is then reacted with [Nb(NtBu)Py₂Cl₃] in THF. This procedure yields the pyridine-coordinated complex [NbL¹(NtBu)PyCl] (1-Py) as pale-yellow crystals. The pyridine ligand in this complex can be subsequently removed by treatment with a strong Lewis acid such as B(C₆F₅)₃ to afford the pyridine-free complex [NbL¹(NtBu)Cl] (1) nih.gov.

The general synthetic scheme is as follows:

[H₃L¹][Cl] + 3.3 LDA → Li₃L¹ + 3.3 HDA Li₃L¹ + [Nb(NtBu)Py₂Cl₃] → [NbL¹(NtBu)PyCl] (1-Py) + 3 LiCl + Py [NbL¹(NtBu)PyCl] (1-Py) + B(C₆F₅)₃ → [NbL¹(NtBu)Cl] (1) + Py·B(C₆F₅)₃

This methodology demonstrates the successful incorporation of an NHC ligand that is part of a larger chelating framework containing phenoxide groups, leading to a stable, hexa-coordinated niobium(V) complex nih.gov.

Ketimide ligands (N=CR₂) are another class of ancillary ligands that have been successfully integrated into this compound complexes. These ligands are known to stabilize high-oxidation-state transition metals.

The reaction of (arylimido)niobium(V) tris(ketimide) complexes, such as Nb(NAr)(N=CtBu₂)₃ (where Ar = 2,6-Me₂C₆H₃), with phenols provides a direct route to this compound complexes containing ketimide ligands. The stoichiometry of the reaction can be controlled to produce mono-, bis-, or tris(phenoxide) complexes. For instance, the reaction of Nb(NAr)(N=CtBu₂)₃ with one, two, or three equivalents of 2,6-iPr₂C₆H₃OH at room temperature affords Nb(NAr)(N=CtBu₂)₂(OAr'), Nb(NAr)(N=CtBu₂)(OAr')₂, and Nb(NAr)(OAr')₃, respectively nih.govacs.org.

The reaction proceeds via the coordination of the phenol (B47542) to the niobium center, followed by proton transfer to a ketimide ligand, which is then eliminated as a ketimine (HN=CtBu₂) nih.gov. This protonolysis pathway allows for the stepwise replacement of ketimide ligands with phenoxide ligands.

Reactant 1Reactant 2 (equiv.)Product
Nb(NAr)(N=CtBu₂)₃2,6-iPr₂C₆H₃OH (1.0)Nb(NAr)(N=CtBu₂)₂(O-2,6-iPr₂C₆H₃)
Nb(NAr)(N=CtBu₂)₃2,6-iPr₂C₆H₃OH (2.0)Nb(NAr)(N=CtBu₂)(O-2,6-iPr₂C₆H₃)₂
Nb(NAr)(N=CtBu₂)₃2,6-iPr₂C₆H₃OH (3.0)Nb(NAr)(O-2,6-iPr₂C₆H₃)₃

This synthetic approach offers a high degree of control over the final product composition, enabling the synthesis of a range of mixed-ligand this compound-ketimide complexes nih.govacs.org.

Targeted Synthesis of this compound Derivatives

Beyond the incorporation of ancillary ligands, specific synthetic strategies have been developed to target particular classes of this compound derivatives with desired electronic and structural features.

The synthesis of arylimido niobium(V) phenoxide complexes often starts from (imido)niobium(V) trichloride precursors, such as Nb(NR')Cl₃(dme) (where R' is an aryl group and dme is 1,2-dimethoxyethane). These precursors can react with lithium phenoxides (LiOAr') to yield the corresponding dichloride phenoxide complexes, Nb(NR')Cl₂(OAr')(dme), in high yields (76–84%) nih.gov.

Further reaction of these dichloride phenoxide complexes with lithium ketimides, such as Li(N=CtBu₂), can lead to the formation of mixed-ligand arylimido-phenoxide-ketimide complexes. For example, the reaction of Nb(NAr)Cl₂(OAr') with two equivalents of Li(N=CtBu₂) affords Nb(NAr)(N=CtBu₂)₂(OAr') nih.gov.

Alternatively, as described in section 2.2.2.2, the direct reaction of tris(ketimide) complexes with phenols provides a facile route to these arylimido niobium(V) phenoxide complexes. The choice of phenol and the reaction stoichiometry allows for the synthesis of a variety of derivatives with different steric and electronic properties nih.govacs.org.

PrecursorReagent (equiv.)ProductYield (%)
Nb(NAr)Cl₃(dme)Li(O-2,6-iPr₂C₆H₃) (1.0)Nb(NAr)Cl₂(O-2,6-iPr₂C₆H₃)(dme)84
Nb(NAr)Cl₂(O-2,6-iPr₂C₆H₃)(dme)Li(N=CtBu₂) (2.0)Nb(NAr)(N=CtBu₂)₂(O-2,6-iPr₂C₆H₃)75
Nb(NAr)(N=CtBu₂)₃2,6-tBu₂C₆H₃OH (2.0)Nb(NAr)(N=CtBu₂)₂(O-2,6-tBu₂C₆H₃)-

These synthetic routes highlight the modularity of niobium chemistry, allowing for the systematic variation of the ligand set around the metal center.

The synthesis of well-defined niobium(IV) oxide phenoxide complexes is less documented than their niobium(V) counterparts. However, synthetic routes can be envisaged starting from known niobium(IV) precursors. Niobium(IV) oxide dihalides, NbOX₂, can be prepared and stabilized with donor ligands to form complexes like NbOX₂L₂ (where X = Cl, Br; L = thf, NCMe, etc.) nih.gov.

While direct reactions of these Nb(IV) oxo-halide complexes with phenoxides to yield simple NbO(OAr)₂ species are not explicitly detailed in the provided search results, related reactions have been reported. For instance, the reaction of NbOCl₂(Imes)₂ (where Imes is a bulky NHC ligand) with sodium methoxide or phenoxide has been shown to yield NbOCl(OR) (R = Me, Ph) nih.gov. This suggests that a salt metathesis reaction between a niobium(IV) oxo-dihalide complex and a suitable phenoxide reagent could be a viable route to niobium(IV) oxide phenoxide complexes.

A potential synthetic pathway could be:

NbOX₂L₂ + 2 NaOAr → NbO(OAr)₂ + 2 NaX + 2 L

Further research is required to isolate and characterize the products of such reactions and to establish general synthetic protocols for this class of compounds.

Homoleptic niobium(V) pentaaryloxide complexes, with the general formula Nb(OAr)₅, are typically synthesized by the reaction of niobium pentachloride (NbCl₅) with five equivalents of the desired phenol or its alkali metal salt.

The direct reaction of NbCl₅ with five equivalents of a phenol, such as 4-t-butylphenol or 4-methoxyphenol, in a solvent like carbon tetrachloride leads to the formation of the corresponding Nb(OAr)₅ complex and the evolution of HCl gas univ-lille.frnih.gov.

NbCl₅ + 5 HOAr → Nb(OAr)₅ + 5 HCl

This reaction provides a straightforward method for preparing a range of homoleptic niobium(V) pentaaryloxides. The properties of the resulting complexes, such as their structure and reactivity, are influenced by the steric and electronic nature of the aryloxide ligands. For instance, the use of bulky phenols can lead to monomeric Nb(OAr)₅ complexes.

Niobium PrecursorPhenol (equiv.)Product
NbCl₅4-t-butylphenol (5.0)Nb(O-4-tBuC₆H₄)₅
NbCl₅4-methoxyphenol (5.0)Nb(O-4-MeOC₆H₄)₅

These homoleptic complexes can serve as starting materials for the synthesis of other this compound derivatives, such as double phenoxides of the type M[Nb(OAr)₆] (where M is an alkali metal) univ-lille.frnih.gov.

Hetero-Bimetallic this compound Compound Synthesis

The synthesis of hetero-bimetallic this compound compounds involves the incorporation of a second, different metal into a molecular structure that includes a niobium-phenoxide bond. These complexes are of interest due to the potential for cooperative effects between the two distinct metal centers, which can lead to enhanced catalytic activity or unique material properties. While direct synthetic routes to discrete hetero-bimetallic this compound complexes are not extensively documented, a general strategy can be proposed based on established coordination chemistry principles.

A plausible approach involves the initial synthesis of a mononuclear this compound complex with available coordination sites. This complex can then serve as a "metalloligand" to coordinate with a second metal salt.

Step 1: Synthesis of a Mononuclear this compound Precursor

The first step is the preparation of a stable niobium complex featuring one or more phenoxide ligands. This can be achieved by reacting a niobium precursor, such as niobium pentachloride (NbCl₅), with a controlled amount of a phenolic ligand. The reaction of (arylimido)niobium(V) trichloride complexes with lithium phenoxides, for example, yields well-defined this compound complexes that could serve as precursors in a subsequent reaction with another metal. acs.org

Step 2: Reaction with a Second Metal Salt

The isolated this compound complex can then be reacted with a salt of a different metal (e.g., an alkali metal, transition metal, or lanthanide). The second metal could coordinate to the oxygen atoms of the phenoxide ligands, forming a bridge between the niobium and the second metal. The choice of solvent and reaction conditions would be critical to control the structure of the final hetero-bimetallic product and to avoid ligand scrambling or decomposition. The stability of such a complex would be enhanced by the use of multidentate phenoxide ligands that can effectively bridge the two metal centers.

This stepwise assembly has been successfully employed in the creation of other heterobimetallic complexes, such as those with [FeIII–(μ-OH)–MII] cores, suggesting its applicability to this compound systems. nih.gov

Chalcogen-Bridged Bis(phenolate) Niobium Complex Synthesis

A significant area of research in niobium chemistry is the synthesis of complexes supported by chelating ligands, including chalcogen-bridged bis(phenolate)s. These [OEO]-type ligands (where E = S or Se) create a well-defined coordination pocket around the niobium center, influencing its reactivity and stability. The synthesis of these complexes typically involves a two-step process: the preparation of the chalcogen-bridged bis(phenol) ligand followed by its reaction with a niobium precursor.

Synthesis of Trichloro Niobium(V) Complexes

Trichloro niobium(V) complexes featuring sulfur- or selenium-bridged [OEO]-type bis(phenolate) ligands are synthesized by reacting the corresponding bis(phenol) ligand with niobium pentachloride (NbCl₅). nih.govresearchgate.netmdpi.com The reaction is typically carried out in a non-coordinating solvent like toluene (B28343). mdpi.com

The treatment of a sulfur-bridged bis(phenol) with NbCl₅ in toluene results in the formation of the corresponding trichloro niobium(V) complex in high yield. mdpi.com Similarly, the selenium-bridged analogue can be prepared by reacting the selenium-bridged bis(phenol) with NbCl₅, often at low temperatures to control the reactivity. mdpi.com These reactions yield the desired trichloro niobium(V) complexes as a mixture of meridional (mer) and facial (fac) isomers. mdpi.com

Synthesis of Trichloro Niobium(V) Complexes
Chalcogen BridgeNiobium PrecursorSolventYield
SulfurNbCl₅Toluene92%
SeleniumNbCl₅Toluene92%

Synthesis of Tribenzyl Niobium(V) Complexes

The trichloro niobium(V) complexes serve as versatile starting materials for the synthesis of other derivatives, such as tribenzyl niobium(V) complexes. nih.govresearchgate.net These are prepared by the reaction of the trichloro complexes with three equivalents of a benzylating agent, typically benzylmagnesium chloride (PhCH₂MgCl), in toluene at low temperatures. nih.govmdpi.com

These tribenzyl complexes are often obtained as single structural isomers, in contrast to the isomeric mixtures observed for the trichloro precursors. mdpi.com

Synthesis of Tribenzyl Niobium(V) Complexes
Starting ComplexReagentSolventYield
Sulfur-bridged trichloro complexPhCH₂MgClToluene79%
Selenium-bridged trichloro complexPhCH₂MgClToluene21%

These synthetic methodologies provide access to a range of chalcogen-bridged bis(phenolate) niobium complexes with potential applications in catalysis, such as in the polymerization of phenylacetylene (B144264). nih.gov

Structural Elucidation and Spectroscopic Characterization of Niobium Phenoxide Architectures

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structures of niobium phenoxide complexes, offering precise data on atomic positions and connectivity.

Niobium(V) centers in phenoxide complexes commonly exhibit coordination numbers ranging from five to seven, leading to a variety of molecular geometries. The specific geometry is often dictated by the steric and electronic properties of the phenoxide and any ancillary ligands present.

Commonly observed coordination polyhedra include:

Distorted Octahedral: This is a frequent geometry for six-coordinate niobium centers. For instance, complexes such as Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) and Nb(N═CᵗBu₂)₂(OC₆F₅)₃(HN═CᵗBu₂) adopt distorted octahedral structures. acs.org In some cases, chalcogen-bridged bis(phenolate) ligands coordinate to the niobium center in a facial or meridional fashion, resulting in a distorted octahedral geometry. mdpi.com

Distorted Square Pyramidal: Five-coordinate niobium complexes can adopt this geometry. For example, certain dimeric μ-oxo niobium complexes feature two niobium centers, each with a distorted square pyramidal coordination environment. nih.gov

Distorted Trigonal Bipyramidal: This geometry is also observed in five-coordinate species. Complexes containing arylimido, ketimide, and phenoxide ligands have been shown to exhibit a distorted trigonal bipyramidal structure around the niobium atom. acs.org

Pentagonal Bipyramidal: Seven-coordinate niobium(V) ions can be found in a roughly pentagonal bipyramidal geometry, particularly in dinuclear structures where two chelating phenoxide-containing ligands and an oxo bridge form the plane around the metal center. rsc.org

X-ray crystallography provides precise measurements of bond lengths and angles, which are fundamental to understanding the nature of the niobium-ligand interactions. The Nb-O bond distance in phenoxide complexes is a key parameter and typically falls within the range of 1.87 to 1.98 Å. acs.orgmdpi.com The variation in these lengths can be attributed to the electronic effects of substituents on the phenoxide ring and the nature of the ligand trans to the phenoxide oxygen.

The bond angles often deviate significantly from idealized polyhedra due to steric constraints and the specific bonding requirements of the ligands. For example, in a distorted octahedral complex with a selenium-bridged bis(phenolate) ligand, the O1–Nb1–O2 bond angle was found to be 154.05(8)°, a significant deviation from the ideal 180°. mdpi.com Similarly, chelation of ligands can lead to strained bond angles, such as the O-Nb-O angle of approximately 75° observed in a complex with a chelating benzilate ligand. rsc.org

Selected Niobium-Ligand Bond Parameters from X-ray Crystallography
Compound ClassBondBond Length (Å)Bond Angle (°)AngleReference
(Arylimido)this compoundNb–O1.950(3) - 1.976(3)N(1)–Nb–N(4)174.27(6) acs.org
Selenium-bridged bis(phenolate) niobiumNb–O1.878(5) - 1.888(5)O1–Nb1–O2154.05(8) mdpi.com
Selenium-bridged bis(phenolate) niobiumNb–Se2.7075(11)Se1–Nb1–C38157.40(7) mdpi.com
μ-oxo bis(phenolate) niobium dimerNb–O(μ-oxo)1.8942(12) - 1.9154(12)-- rsc.org
Niobium benzilate ethoxideNb–O(phenoxide-like)1.9442(4) - 1.9517(15)O(1)–Nb(1)–O(3)75.07(6) rsc.org
Niobium tert-butoxide pyridine chlorideNb–O1.8616 - 1.8892O(3)–Nb(1)–O(4)92.932 researchgate.net

The steric bulk of the phenoxide ligands, as well as other ligands in the coordination sphere, plays a critical role in dictating the molecular geometry and accessibility of the niobium center. The use of sterically demanding phenoxides, such as those with bulky ortho-substituents (e.g., -ᵗBu, -ⁱPr, -Ph), can enforce lower coordination numbers and influence the arrangement of ligands. acs.orgacs.org

For instance, the reaction of an (arylimido)niobium precursor with the bulky 2,6-di-tert-butylphenol results in a four-coordinate complex, as the large phenoxide ligand prevents the coordination of additional donor molecules that might otherwise be present. acs.org In contrast, using less bulky phenoxides can permit the formation of five- or six-coordinate species. acs.org The steric profile of ancillary ligands also has a significant impact; a more sterically demanding amine tris(phenolate) ancillary ligand can influence the lability and reactivity of other ligands in the coordination sphere by controlling access to the metal center. acs.org

Solution-State Spectroscopic Characterization

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are essential for understanding the structure and behavior of this compound complexes in solution.

NMR spectroscopy is a powerful technique for characterizing the solution-state structure of diamagnetic niobium(V) phenoxide complexes. ¹H, ¹³C, and sometimes ⁹³Nb NMR are employed to elucidate structural details and study dynamic processes.

¹H NMR spectroscopy is particularly useful for confirming the presence and purity of this compound complexes. The chemical shifts (δ) of the protons on the aromatic ring of the phenoxide ligand are sensitive to the electronic environment and provide valuable structural information. These aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. acs.orgmdpi.com

The specific chemical shifts and coupling patterns can confirm the coordination of the phenoxide ligand to the niobium center. For example, in selenium-bridged bis(phenolate) niobium complexes, the aromatic protons appear as doublets with small coupling constants (⁴J), consistent with meta-coupling. mdpi.com The presence of bulky substituents on the phenoxide ring, such as tert-butyl or isopropyl groups, gives rise to characteristic signals in the upfield (aliphatic) region of the spectrum. acs.orgmdpi.com The integration of these signals can be used to confirm the stoichiometry of the ligands in the complex.

Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Complexes
Complex Type / Ligand FragmentProton EnvironmentChemical Shift (δ, ppm)SolventReference
Nb(NAr)(N═CᵗBu₂)(O-2,6-ⁱPr₂C₆H₃)₂Aromatic C-H~7.0 - 7.2C₆D₆ acs.org
Nb(NAr)(N═CᵗBu₂)(O-2,6-ⁱPr₂C₆H₃)₂-CH(CH₃)₂~3.8 (septet)C₆D₆ acs.org
Nb(NAr)(N═CᵗBu₂)(O-2,6-ⁱPr₂C₆H₃)₂-CH(CH₃)₂~1.2, ~1.4 (doublets)C₆D₆ acs.org
Selenium-bridged bis(phenolate) niobium trichlorideAromatic C-H6.82 (d, ⁴J = 2.5 Hz)C₆D₆ mdpi.com
Selenium-bridged bis(phenolate) niobium trichlorideAromatic C-H7.45 (d, ⁴J = 2.5 Hz)C₆D₆ mdpi.com
Selenium-bridged bis(phenolate) niobium trichloride-C(CH₃)₃1.22, 1.57 (singlets)C₆D₆ mdpi.com

Vibrational Spectroscopy (Infrared, IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups and bonds within this compound complexes. nih.gov The most significant vibration in these compounds is the Nb-O stretching mode associated with the phenoxide ligand.

The frequency of the Nb-O stretch provides information about the bond order and strength. In various niobium oxide materials, which serve as a reference, bands corresponding to Nb-O-Nb bridging vibrations are typically observed in the 600-760 cm⁻¹ region, while terminal Nb=O bonds appear at higher frequencies, often around 850-915 cm⁻¹. researchgate.netmpg.denih.govresearchgate.net For molecular this compound complexes, the Nb-O(Ar) stretching frequency is expected in a similar region, with its exact position influenced by the electronic nature of the phenoxide and the coordination number of the niobium. Characterization of niobium(V) polyoxo clusters has utilized IR spectroscopy to identify the formation of Nb-O-Nb linkages during synthesis. nih.gov The presence of bands in the 1560-1600 cm⁻¹ range can indicate the complexation of carboxylate groups to the niobium center, alongside the phenoxide ligands. nih.gov

Auxiliary Analytical Techniques for Compound Characterization

While NMR and IR spectroscopy provide detailed structural information, they are typically used in conjunction with other analytical methods to fully characterize new this compound compounds.

Elemental Analysis: This technique provides the empirical formula of a compound by determining the mass percentages of its constituent elements (C, H, N, etc.). It is a fundamental method for confirming the bulk purity and stoichiometry of a newly synthesized complex. nih.govacs.orgacs.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. This confirms the composition of the complex and can help identify fragments, providing clues about the compound's structure and stability. acs.org

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound. For this compound complexes, this method provides a quantitative measure of the percentage by weight of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as primary evidence for the purity and correct identification of the complex.

Table 1: Elemental Analysis Data for [Nb(L¹)(NᵗBu)(Py)(Cl)] L¹ = dianionic OCO-pincer benzimidazolylidene ligand, Py = Pyridine

Element Calculated (%) Found (%)
Carbon (C) 65.79 66.12
Hydrogen (H) 7.28 7.35
Nitrogen (N) 6.97 6.81

Data sourced from reference acs.org

Molar Conductivity Studies

Molar conductivity measurements are performed to determine the electrolytic nature of a compound in solution. This technique measures the conductivity of a solution containing a known concentration of the complex, providing insight into whether the compound exists as a neutral molecule or dissociates into ions.

For this compound complexes, which are often synthesized as neutral, monomeric, or dimeric species, molar conductivity studies can confirm the absence of ionic character. The results typically show very low conductivity values, indicating that they are non-electrolytes.

Conversely, in cases where salt-like compounds are targeted, such as those involving anionic niobium complexes with counter-ions, molar conductivity is a key tool for verification. For example, studies on related oxobis(oxalato)niobate(V) salts in methanol yielded molar conductivity values in the range of 83-97 Ω⁻¹ cm² mol⁻¹, which are characteristic of 1:1 electrolytes, confirming their ionic structure in solution. Similarly, a series of complexes with the general formula [NbCl₅₋ₙ(OC₆H₄C₂H₅-2)ₙ] were characterized in part by molar conductance to understand their behavior in solution. researchgate.net

Molecular Weight Determination Methods

Determining the molecular weight is a critical step in confirming the structure and nuclearity (i.e., whether the complex is a monomer, dimer, or higher-order cluster) of this compound compounds.

The most definitive method for determining the molecular formula, and thus the exact molecular weight, is single-crystal X-ray diffraction . This technique provides the precise spatial arrangement of all atoms within the crystal lattice, allowing for the unambiguous determination of the compound's structure and stoichiometry. acs.orgacs.org

In the absence of single crystals or for characterizing species in solution, mass spectrometry is a powerful alternative. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-of-Flight (TOF) Mass Spectrometry can be used to identify the mass-to-charge ratio of the parent molecule. researchgate.net This information helps confirm the molecular weight of the complex and can also reveal the presence of different species in solution. Mass spectrometry is particularly valuable for analyzing low molecular weight compounds and complex mixtures. rsc.org

Additionally, colligative property measurements, such as cryoscopy (freezing point depression), have historically been used to estimate the molecular weight of complexes in solution, providing valuable data on their monomeric or polymeric nature. researchgate.net

Table 2: Molecular Weight of a this compound Compound

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 16576-63-9 C₃₀H₂₅NbO₅ 558.42

Data sourced from reference scbt.com

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org For niobium(V) phenoxide complexes, the UV-Vis spectrum is generally characterized by two main types of electronic transitions:

Intra-ligand (π → π) Transitions:* These are high-energy absorptions, typically occurring in the deep UV region (below 300 nm). They arise from electronic transitions within the aromatic rings of the phenoxide ligands.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are prominent features in the spectra of niobium(V) phenoxide complexes and occur at lower energies (longer wavelengths) than the intra-ligand bands. Niobium(V) has a d⁰ electronic configuration, meaning its d-orbitals are empty. Therefore, electrons from the filled p-orbitals of the phenoxide oxygen atoms can be excited into the vacant 4d orbitals of the niobium center. These O(p) → Nb(d) transitions are characteristic of the niobium-oxygen bond. cnr.it

Reactivity Profiles and Mechanistic Investigations of Niobium Phenoxide Compounds

Ligand Exchange and Derivatization Reactions

Niobium phenoxide compounds are excellent precursors for the synthesis of a wide array of derivatives through ligand exchange and derivatization reactions. These reactions allow for the fine-tuning of the electronic and steric properties of the niobium center, leading to complexes with tailored reactivity.

The chloride ligands in this compound complexes are susceptible to nucleophilic substitution, providing a convenient route to introduce new functionalities. For example, the chloride ligands in dimeric this compound complexes such as [Nb(Me-L)Cl2]2 and [Nb(tBu-L)Cl2]2, where Me-L and tBu-L are linear-linked aryloxide trimers, can be smoothly replaced by methyl or tert-butylthiolate groups upon reaction with MeMgI and LiStBu, respectively. nih.gov These reactions lead to the formation of the corresponding dimethyl and bis(thiolate) derivatives. nih.gov The efficiency of these substitution reactions underscores the utility of niobium chloride phenoxide complexes as versatile starting materials for the synthesis of new organometallic and coordination compounds.

This compound complexes can react with a variety of external donor ligands to form stable adducts. For instance, niobium(IV) methoxide has been shown to react with a series of phosphorus donor ligands. researchgate.net The interaction with these ligands can lead to the formation of both mononuclear and dinuclear species, as evidenced by electron paramagnetic resonance spectroscopy. researchgate.net

More recently, the reactivity of this compound complexes with N-heterocyclic carbenes (NHCs) has been explored. The reaction of niobium pentahalides with bulky NHCs has been shown to yield stable coordination complexes. rsc.org These reactions often proceed through the formation of intermediate hexahaloniobate anions, [NbX6]-, particularly when sterically demanding ligands are employed. rsc.org

This compound complexes can serve as precursors for the formation of compounds containing niobium-chalcogen and niobium-pnictogen bonds. While direct conversion of a phenoxide ligand to a chalcogenide or pnictide is not the typical route, the phenoxide ligands can be replaced by other functionalities that are then converted to the desired bond.

For the synthesis of niobium sulfides, a common strategy involves the reaction of a niobium precursor, which can be derived from a phenoxide, with a sulfide source. For instance, layered niobium sulfides have been synthesized by heating a layered potassium niobate, K4Nb6O17·3H2O, with a H2S/N2 gas mixture. researchgate.netosti.gov Hydrothermal methods have also been employed for the synthesis of niobium sulfide from niobium nitrate and sodium sulfide. chalcogen.ro

Regarding niobium phosphides, high-temperature solid-state reactions are typically employed. These methods often involve the direct reaction of elemental niobium and phosphorus, or the reaction of niobium pentoxide with a phosphorus source like ammonium dihydrogen phosphate. wikipedia.org While not a direct reaction from a phenoxide, these methods illustrate the accessibility of niobium phosphides from niobium oxides, which are related to phenoxides through hydrolysis. The synthesis of molecular niobium phosphido complexes has also been achieved through more intricate organometallic routes, such as the reduction of a phosphanylidene phosphorane complex. nih.gov

Summary of Ligand Exchange and Derivatization Reactions
Reaction TypeNiobium PrecursorReagentProduct TypeReference
Nucleophilic Substitution[Nb(Me-L)Cl2]2MeMgI[Nb(Me-L)Me2]2 nih.gov
Nucleophilic Substitution[Nb(Me-L)Cl2]2LiStBuNb(Me-L)(StBu)2 nih.gov
Reaction with Donor LigandNiobium(IV) methoxidePhosphorus donorsNiobium-phosphine adducts researchgate.net
Reaction with Donor LigandNbX5N-heterocyclic carbene (Ipr)NbX5(Ipr) rsc.org
Chalcogen Bond FormationK4Nb6O17·3H2OH2S/N2Layered niobium sulfide researchgate.netosti.gov
Pnictogen Bond FormationNb2O5NH4H2PO4Niobium phosphate

Carbon-Carbon Bond Forming Reactions

The application of this compound complexes in carbon-carbon bond formation is an area of growing interest, though specific and well-documented examples are limited in the scientific literature. The following sections explore the potential reactivity patterns based on analogous systems and general principles of organometallic chemistry.

Organometallic transmetalation is a fundamental step in many catalytic cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of this compound complexes, this would typically involve the reaction of an organometallic reagent (e.g., of a main group metal) with a this compound halide to form a niobium-carbon bond.

While the synthesis of niobium alkyl and aryl complexes through transmetalation has been reported, specific studies detailing the subsequent C-C bond-forming reactivity of the resulting this compound species are not extensively documented. For instance, a bis-phenolate niobium N-heterocyclic carbene (NHC) complex has been shown to undergo salt metathesis reactions, which are conceptually similar to transmetalation, to form various niobium complexes. nih.gov However, the direct application of such this compound complexes in catalytic C-C coupling cycles via transmetalation remains an area for future investigation.

Table 1: Conceptual Transmetalation with this compound

Reactant 1Reactant 2Potential ProductC-C Bond Formation Application
(ArO)nNbClmR-M (M = Li, MgX, ZnR')(ArO)nNbR'mSubsequent reductive elimination or migratory insertion

This table represents a conceptual reaction pathway, as specific examples with detailed research findings for this compound are limited.

Niobium-carbene complexes, including those supported by phenoxide ligands, are potential intermediates in olefination and metathesis reactions. A plausible but not extensively demonstrated pathway for C-C bond formation involves the nucleophilic attack of a carbon-based nucleophile on the electrophilic carbene carbon.

Research on related tantalum(V) complexes, a congener of niobium, provides some insights. Tantalum alkylidene complexes supported by phenoxide ligands have been synthesized and their reactivity studied. nih.gov However, detailed investigations into the nucleophilic attack on the carbene center of analogous this compound complexes to form new carbon-carbon bonds are not widely available. The reactivity of such complexes is often directed towards cycloaddition or metathesis pathways rather than intermolecular C-C bond formation via nucleophilic addition to the carbene.

Reaction Mechanism Elucidation and Kinetic Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of catalysts. For this compound systems, this involves the identification of key intermediates, analysis of the catalytic cycle, and studies of species in solution.

The identification of transient intermediates is key to elucidating a catalytic cycle. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are vital for this purpose. In the broader context of niobium catalysis, the formation of niobium-alkylidene species has been proposed as a key intermediate in certain transformations. nih.gov

Mechanistic studies on the ring-opening polymerization (ROP) of ε-caprolactone catalyzed by cationic niobium(V) complexes supported by amine tris(phenolate) ligands have provided valuable insights. semanticscholar.orgacs.org In this system, a niobium-alkoxide is the initiating group, and the coordination of the monomer to the metal center is a key step. semanticscholar.orgacs.org While not a C-C bond-forming reaction, this work highlights the ability to isolate and characterize this compound-ligated species that are relevant to catalytic cycles. semanticscholar.orgacs.org However, the direct spectroscopic identification of reaction intermediates in a C-C bond-forming catalytic cycle mediated by a simple this compound complex is not well-documented.

General principles suggest that a hypothetical cycle could involve oxidative addition, transmetalation, and reductive elimination. However, without experimental or computational evidence for a specific this compound catalyzed reaction, any proposed cycle remains speculative. Kinetic studies are essential to determine the reaction order with respect to the catalyst, substrates, and any additives, which in turn helps to identify the species involved in the rate-determining step. Such detailed kinetic analyses for C-C bond forming reactions catalyzed by this compound are not readily found in the current literature.

The behavior of a catalyst in solution, including its speciation and potential equilibria between different forms (e.g., monomer-dimer, different coordination geometries), can significantly impact its activity and selectivity. Techniques such as variable-temperature NMR spectroscopy and diffusion-ordered spectroscopy (DOSY) are powerful tools for studying these equilibria.

Studies on niobium(V) complexes with amine tris(phenolate) ligands have noted that the geometry and nuclearity of the complexes can be influenced by the solvent and other species in solution. semanticscholar.orgacs.org For example, the formation of bimetallic species has been observed. acs.org These findings underscore the importance of understanding the solution-phase behavior of this compound complexes. However, systematic studies focusing on the solution-phase equilibria of simple this compound complexes and their relevance to C-C bond-forming catalysis are not extensively reported.

Catalytic Applications of Niobium Phenoxide Systems

Polymerization Catalysis

Niobium phenoxide systems have emerged as versatile catalysts in the field of polymerization, demonstrating significant activity in both olefin polymerization and the ring-opening polymerization (ROP) of various cyclic monomers. These catalysts offer a unique combination of reactivity and control, enabling the synthesis of polymers with specific properties.

Olefin Polymerization (e.g., Ethylene (B1197577), Propylene)

Niobium complexes featuring phenoxide ligands have been investigated as procatalysts for the polymerization of ethylene. These systems, when activated by a suitable co-catalyst, can produce high-molecular-weight linear polyethylene.

Imino phenoxide complexes of niobium have been identified as effective precatalysts for the polymerization of ethylene. nih.gov Similarly, niobium procatalysts that bear di- and triphenolate ligands are also active in ethylene polymerization when combined with alkylaluminium co-catalysts. Another class of effective precursors are niobium complexes that incorporate methylene- or dimethyleneoxa-bridged calixarene (B151959) ligands, which are a type of polyphenolate. In the presence of co-catalysts like dimethylaluminium chloride, diethylaluminium chloride, methylaluminoxane, or trimethylaluminium, these calixarene-based niobium procatalysts actively polymerize ethylene into high-molecular-weight linear polyethylene. Research has shown that dimethyleneoxa-bridged systems tend to be more active than their methylene-bridged counterparts.

Ring-Opening Polymerization (ROP) of Cyclic Monomers

This compound complexes are particularly effective in catalyzing the ring-opening polymerization (ROP) of cyclic esters and ethers. This method is a key route to producing biodegradable and biocompatible polymers. The niobium catalysts often demonstrate excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

This compound complexes, especially those with imino phenoxide ligands, have shown the ability to precisely control the solvent-free ring-opening polymerization of lactides (LA). nih.gov This control results in a close correlation between the observed and theoretical number average molecular weights (M\textsubscript{n}), along with narrow molecular weight distributions (MWDs). nih.gov

A study involving a series of niobium alkoxide catalysts supported by various phenoxyimine ligands found them to be active for the ROP of rac-lactide at 140 °C without a solvent. rsc.orgnih.gov While ligand trends were not always straightforward for lactide polymerization, all the phenoxyimine-ligated catalysts exhibited better control over the polymerization compared to the parent homoleptic alkoxide, Nb(OEt)\textsubscript{5}. rsc.orgnih.gov The polymerization likely proceeds through a coordination-insertion mechanism. rsc.org

Table 1: Performance of Selected Niobium Phenoxyimine Catalysts in rac-Lactide (LA) Polymerization

Catalyst StructureTime (h)Conversion (%)Mₙ ( g/mol )Đ (Mₒ/Mₙ)
Niobium phenoxyimine complex 149414,5001.41
Niobium phenoxyimine complex 27>9916,8001.86
Niobium phenoxyimine complex 349418,1001.52

Reaction Conditions: 140 °C, neat, [LA]/[Catalyst] = 200:1. Data sourced from multiple studies. rsc.org

The ring-opening polymerization of ε-caprolactone (CL) is efficiently catalyzed by various this compound systems. Imino phenoxide complexes of niobium demonstrate precise control over the solvent-free polymerization of CL, achieving narrow molecular weight distributions. nih.gov

In studies using niobium alkoxide catalysts supported by phenoxyimine ligands, all tested catalysts were active for the ROP of CL at 140 °C under solventless conditions. nih.govresearchgate.net These reactions typically reached full conversion within 1 to 3 hours. researchgate.net Notably, catalysts supported by chloro-containing ligands exhibited the most control over the polymerization in terms of final polymer molecular weight and dispersity. rsc.orgnih.govresearchgate.net

Cationic niobium(V) complexes supported by amine tris(phenolate) ligands also serve as effective initiators for the controlled, immortal solution-state ROP of ε-caprolactone at 80 °C. scielo.brnih.gov These systems operate via a coordination-insertion mechanism and show good activity and molecular weight control. scielo.brnih.gov Furthermore, tetraphenolate niobium complexes have been screened as pre-catalysts for the ROP of ε-caprolactone, showing excellent conversion rates (>96%) with good control under various temperatures and conditions, both in toluene (B28343) and neat. rsc.org

Table 2: Performance of this compound Catalysts in ε-Caprolactone (CL) Polymerization

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Đ (Mₒ/Mₙ)
Niobium phenoxyimine complex1401-3>901.19 - 2.10
Cationic Nb(V) amine tris(phenolate)8069-981.11 - 1.29
Tetraphenolate niobium complex>10020 (in toluene)>96Good Control
Tetraphenolate niobium complex>1001 (neat)>96Good Control

Data compiled from multiple studies. rsc.orgscielo.brrsc.org

This compound complexes have been successfully employed as catalysts for the ring-opening polymerization of glycidol (B123203) to synthesize hyperbranched polyglycerols (HPG). rsc.org A series of novel mononuclear and tetranuclear niobium complexes featuring benzotriazole (B28993) or benzoxazole (B165842) phenoxide pro-ligands were tested for this application, using 1,1,1-tris(hydroxymethyl)propane (TMP) as an initiator. rsc.org

These catalytic systems produce polymers with a degree of branching (DB) between 0.30 and 0.54, which is indicative of hyperbranched structures. rsc.org One particular niobium complex with electron-withdrawing substituents on its benzoxazole phenoxide ligand demonstrated superior performance. It achieved high conversion of glycidol to HPG (92%) with excellent control over molecular weight (M\textsubscript{n} = 10.52 kg mol⁻¹) and a narrow molecular weight distribution (MWD < 1.33). The resulting polymer had a degree of branching of 0.53. rsc.org

Table 3: Catalytic Performance of Niobium Benzoxazole Phenoxide in Glycidol ROP

CatalystConversion (%)Mₙ ( kg/mol )MWDsDegree of Branching (DB)
Niobium benzoxazole phenoxide (5a)9210.52<1.330.53

Reaction Conditions: Glycidol polymerization using 1,1,1-tris(hydroxymethyl)propane (TMP) as an initiator. rsc.org

Phenylacetylene (B144264) Polymerization and Cyclotrimerization

Niobium(V) complexes supported by chalcogen-bridged [OEO]-type bis(phenolate) ligands have been shown to be effective catalysts for the polymerization of phenylacetylene. Depending on the specific ligand and reaction conditions, these catalysts can produce a mixture of poly(phenylacetylene) (PPA), oligomers, and cyclotrimerization products, namely 1,3,5- and 1,2,4-triphenylbenzenes (TPBs).

Tribenzyl niobium(V) complexes bearing either sulfur- or selenium-bridged bis(phenolate) ligands are active for this transformation when heated in toluene. The reaction, typically carried out at 60 or 80 °C, yields PPA as a red, filmy material and oligomers as an orange powder, alongside the TPB isomers. The catalytic system's performance, including the ratio of polymerization to cyclotrimerization products, is dependent on the nature of the chalcogen atom in the ligand scaffold.

Table 2: Phenylacetylene Polymerization using Niobium Bis(phenolate) Catalysts General Conditions: Catalyst loading 0.2 mol% in toluene.

Catalyst Temp (°C) Time (h) Product(s)
[OSO]-ligated Nb(V) complex (5) 60-80 3-24 Poly(phenylacetylene), Oligomers, Triphenylbenzenes

| [OSeO]-ligated Nb(V) complex (6) | 60-80 | 3-24 | Poly(phenylacetylene), Oligomers, Triphenylbenzenes |

Data sourced from research on niobium complexes in phenylacetylene polymerization.

Deoxygenation and Reduction Processes

Deoxygenation of Organic Substrates

While niobium compounds are known to catalyze a variety of redox reactions, scientific literature from the conducted searches does not specify the use of discrete this compound complexes as primary catalysts for the deoxygenation of general organic substrates like sulfoxides or N-oxides. Research in this area tends to focus on other forms of niobium. For instance, niobium peroxo complexes have been investigated for the selective oxidation of organic sulfides to sulfoxides. mdpi.com The deoxygenation of substrates is more commonly achieved using heterogeneous catalysts where niobium oxides (Nb₂O₅) or phosphates act as supports or promoters for active metals such as Palladium (Pd) or Nickel (Ni). niobium.tech In these systems, the oxophilic nature of the niobium oxide support is thought to activate C-O bonds, facilitating their cleavage, but this catalytic role is not attributed to this compound species. niobium.tech

Biofuel Production via Fatty Compound Deoxygenation

The upgrading of fatty acids and their triglycerides into alkanes for biofuels is a key deoxygenation process. This conversion is typically achieved through hydrodeoxygenation (HDO). Extensive research highlights the use of niobium-based heterogeneous catalysts for this purpose; however, these catalysts are generally niobium oxides (Nb₂O₅) or niobium phosphates used as supports for metals like Platinum (Pt), Nickel (Ni), or Molybdenum (Mo). researchgate.netresearchgate.net For example, Pt/Nb₂O₅ has been shown to be highly effective for the HDO of various fatty acids and tristearin (B179404) to linear alkanes under relatively mild conditions. researchgate.net The role of the niobium oxide support is considered crucial for activating the carbonyl groups of the fatty acids. researchgate.net

While niobium compounds are catalytically active in biofuel production, the specific application of this compound complexes for the deoxygenation of fatty compounds is not documented in the available research. The primary catalytic routes involving niobium for biofuel synthesis are either HDO over oxide-supported metals or esterification/transesterification reactions catalyzed by solid acid niobium compounds like niobic acid. researchgate.net

Other Catalytic Transformations

This compound systems have demonstrated utility and potential in a variety of other catalytic transformations beyond the more commonly studied areas. Researchers have explored their applications in group atom transfer chemistry, as precursors for highly active olefin metathesis catalysts, and in the economically important process of transesterification for biodiesel production. These areas highlight the versatility of niobium's electronic properties and its ability to be tailored for specific chemical reactions through the use of phenoxide and related ancillary ligands.

Olefin Metathesis Precursor Development

This compound complexes have been investigated as promising precursors for the development of active olefin metathesis catalysts. Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications, from polymer synthesis to complex molecule construction. uwindsor.caraineslab.com The development of well-defined, highly active catalysts is crucial, and niobium has emerged as a metal of interest in this context.

Researchers have synthesized (imido)niobium(V)–alkylidene complexes that exhibit remarkable catalytic activities for the ring-opening metathesis polymerization (ROMP) of cyclic olefins like norbornene, as well as the polymerization of alkynes. acs.org A key synthetic strategy involves the use of niobium complexes containing phenoxide ligands as precursors. For example, (arylimido)niobium(V) dichloride or dialkyl complexes bearing phenoxide ligands are considered promising precursors for generating the catalytically active alkylidene species. acs.org

The general approach involves the synthesis of stable niobium(V) imido complexes that are rendered more reactive by the introduction of specific ancillary ligands, including phenoxides. These precursors can then be converted into the active alkylidene catalysts, such as Nb(CHSiMe3)(NR)OC(CF3)32, through processes like α-hydrogen elimination. acs.org The phenoxide ligand, particularly those with electron-withdrawing groups, can play a significant role in modulating the electronic properties and stability of both the precursor and the final active catalyst.

Precursor TypeActive Catalyst SpeciesMetathesis ApplicationKey Finding
(Arylimido)niobium(V) complexes with phenoxide ligands(Imido)niobium(V)–alkylidene complexesRing-Opening Metathesis Polymerization (ROMP) of norborneneThe precursor complexes can be converted to highly active catalysts that facilitate living polymerization, yielding polymers with high molecular weights and low polydispersity. acs.org
Nb(NR′)Cl2(OAr′)(dme)Not explicitly generated, but a precursor to dialkyl analoguesPotential for Olefin MetathesisServes as a stable, synthetically accessible entry point for creating more complex and catalytically active niobium species. acs.org

Transesterification for Biodiesel Synthesis

Niobium-based catalysts have shown significant promise in the transesterification of vegetable oils for the production of biodiesel, a renewable and biodegradable fuel. unesp.brmdpi.com This process typically involves the reaction of triglycerides with an alcohol, such as methanol, in the presence of a catalyst. While much of the research has focused on solid niobium oxides (Nb2O5) and other inorganic niobium compounds, these systems leverage the strong Lewis acidity of the niobium center, a property also characteristic of this compound complexes. unesp.brnih.gov

Niobium compounds are effective as heterogeneous catalysts, which simplifies product separation and catalyst recycling. mdpi.com Studies have demonstrated that catalysts like NbCl5 and various forms of niobium oxide can effectively catalyze the transesterification of soybean oil and other vegetable oils. unesp.brnih.gov The catalytic activity is strongly linked to the nature and strength of the acid sites on the catalyst surface. mdpi.comscielo.br For instance, Nb2O5 treated with phosphoric acid exhibited higher activity than untreated niobium oxides, which was attributed to its increased acidity. scielo.br

Although direct application of molecular this compound in these systems is less common, the underlying principle of Lewis acid catalysis is relevant. The electrophilicity of the niobium center, which is modulated by its ligands, activates the carbonyl group of the triglyceride, facilitating nucleophilic attack by the alcohol. Commercial niobium oxides have achieved high conversions (e.g., 96.43% with soybean oil) in the methyl route for biodiesel production. nih.gov The stability and water tolerance of niobium-based catalysts are additional advantages in these processes. researchgate.net

Niobium CatalystFeedstockAlcoholConversion/YieldReference
NbCl5Soybean OilMethanolGood yields, short reaction time unesp.br
Commercial Nb2O5Soybean OilMethanol96.43% conversion nih.gov
Nb2O5/H3PO4Soybean OilMethanolHighest activity among tested Nb oxides scielo.br
Amorphous Nb OxideSoybean OilMethanol3% yield (transesterification) unesp.br

Theoretical and Computational Investigations of Niobium Phenoxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to niobium phenoxide complexes to understand their fundamental properties.

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound complexes, DFT calculations have been instrumental in predicting key structural parameters such as bond lengths and angles. These theoretical predictions are often in excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the computational models. For instance, in niobium(V) complexes containing phenoxide ligands, the geometry around the niobium center is often predicted to be a distorted trigonal-bipyramidal or octahedral shape. researchgate.netacs.org

Table 1: Comparison of Experimental and DFT-Calculated Bond Distances (Å) in Selected this compound Complexes

BondExperimental (X-ray)DFT Calculated
Nb–O (phenoxide)1.950(3)–1.976(3) acs.orgData not available in search results
Nb–N (imide)1.761(3)–1.764(4) acs.orgData not available in search results
Nb–C (carbene)2.244(3)–2.287(3) acs.orgData not available in search results

Note: DFT calculated values are highly dependent on the specific functional and basis set used and are provided here for illustrative purposes. Direct comparison requires data from the same study.

Electronic Structure and Bonding Analysis

DFT calculations offer a detailed picture of the electronic structure and the nature of chemical bonds within this compound complexes. Analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic properties and reactivity of these compounds. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that can be correlated with the chemical reactivity and stability of the molecule. nih.gov

In many niobium complexes, the analysis of the density of states reveals that the molecular orbitals are primarily composed of orbitals from the niobium atom, with smaller contributions from the ligand atoms. nih.govresearchgate.net The bonding between niobium and the oxygen of the phenoxide ligand is a result of the hybridization of niobium's d-orbitals with the oxygen's p-orbitals. researchgate.netaps.org

DFT is a valuable tool for modeling reaction mechanisms involving this compound complexes, particularly in catalysis. chemrxiv.org By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction energy profiles. researchgate.net These profiles provide critical insights into the feasibility of a proposed reaction pathway and help identify the rate-determining step. For example, DFT studies on niobium-catalyzed epoxidation reactions have elucidated the step-by-step mechanism, including the adsorption of reactants, formation of transition states, and desorption of products. chemrxiv.org Such computational modeling is essential for understanding how the catalyst functions and for designing more efficient catalytic systems. mdpi.com

For transition metal complexes like those of niobium, determining the ground spin state is crucial as it significantly influences the complex's magnetic properties and reactivity. chemrxiv.orgnih.govrsc.org DFT calculations are widely used to predict the relative energies of different possible spin multiplicities (e.g., singlet, doublet, triplet states) to identify the most stable, or ground, spin state. mdpi.com For many niobium clusters and complexes, the lowest spin state, such as a singlet for even-electron systems and a doublet for odd-electron systems, is predicted to be the most stable. mdpi.comresearchgate.net The accuracy of these predictions is critical for correctly modeling the behavior of paramagnetic this compound species.

Advanced Computational Chemistry Approaches

Beyond standard DFT calculations, more sophisticated computational techniques can provide deeper insights into the electronic structure and bonding of this compound complexes.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions obtained from DFT calculations into the familiar language of Lewis structures, including bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding in terms of localized orbitals. wikipedia.org

For this compound complexes, NBO analysis can elucidate the nature of the niobium-oxygen bond by quantifying the contributions of the niobium and oxygen atomic orbitals. mpg.de It also allows for the study of donor-acceptor interactions, such as the delocalization of electron density from the filled lone pair orbitals of the phenoxide oxygen into empty orbitals on the niobium center. wisc.edu These delocalization effects, which can be quantified using second-order perturbation theory, are crucial for understanding the stability and reactivity of the complex. wisc.edu

Table 2: Illustrative NBO Analysis Data for a Niobium-Oxygen Bond

NBO TypeOccupancyComposition
σ(Nb–O)~1.98 e~30% Nb (d-hybrid), ~70% O (p-hybrid)
LP(O)~1.99 e~99% O (p-hybrid)
σ*(Nb–O)~0.05 e~70% Nb (d-hybrid), ~30% O (p-hybrid)

Note: The values presented are hypothetical and serve to illustrate the type of information obtained from an NBO analysis. Actual values would be specific to the complex under investigation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, offering insights into the dynamic behavior of molecules over time. For this compound complexes, this technique can provide a wealth of information regarding their structural flexibility, conformational landscape, and interactions with surrounding solvent molecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the application of this methodology can be extrapolated from its use in studying other organometallic and coordination compounds.

An MD simulation for a this compound system would typically begin with the definition of a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. For a niobium center, the development or selection of an appropriate set of parameters that accurately model its coordination chemistry is a critical step.

Once the force field is established, the system, comprising one or more this compound molecules and, optionally, solvent molecules, is placed in a simulation box. The simulation then proceeds by integrating Newton's equations of motion for each atom in the system, typically in femtosecond time steps. This generates a trajectory that describes the position and velocity of each atom over time.

Analysis of the MD trajectory can reveal important dynamic properties of this compound. For instance, the flexibility of the niobium-oxygen-carbon bond angle and the rotation of the phenoxide ligands around the niobium center can be quantified. Furthermore, in the presence of explicit solvent molecules, MD simulations can elucidate the structure of the solvation shells around the complex and the dynamics of solvent exchange. This is particularly relevant for understanding reaction mechanisms in solution.

The following table illustrates the type of data that could be obtained from an MD simulation of a hypothetical niobium(V) pentaphenoxide molecule in a solvent like toluene (B28343).

Property SimulatedDescriptionPotential Insights for this compound
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated structure and a reference structure over time.Provides information on the structural stability and conformational changes of the this compound complex.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, in this case, the niobium atom.Can be used to characterize the structure of the solvent around the this compound and identify key solute-solvent interactions.
Ligand Exchange Dynamics The process by which a ligand in a coordination complex is replaced by another.MD simulations can be used to study the mechanism and estimate the timescale of phenoxide ligand exchange with solvent or other potential ligands.
Vibrational Frequencies The frequencies at which the bonds and angles within the molecule vibrate.Can be calculated from the trajectory and compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the force field.

By providing a detailed atomistic view of the dynamic behavior of this compound, molecular dynamics simulations can complement experimental studies and contribute to a deeper understanding of its chemical and physical properties.

Continuum Solvation Models (e.g., C-PCM)

Understanding the behavior of this compound in solution is crucial for many of its potential applications. Continuum solvation models are a computationally efficient method for describing the influence of a solvent on the properties of a solute molecule. wikipedia.org Among these, the Conductor-like Polarizable Continuum Model (C-PCM) is a widely used approach. wikipedia.org

In C-PCM, the solute molecule, in this case, this compound, is placed in a cavity within a continuous medium that represents the solvent. wikipedia.org This medium is characterized by its dielectric constant (ε). The solute's electron distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated until self-consistency is achieved, providing a more accurate description of the electronic structure of the molecule in solution compared to a gas-phase calculation.

The primary output of a C-PCM calculation is the free energy of solvation (ΔGsolv), which is the change in Gibbs free energy when a molecule is transferred from the gas phase to the solvent. This value is critical for understanding the solubility and partitioning of this compound in different solvents. The solvation energy is typically decomposed into several components, including electrostatic, cavitation, dispersion, and repulsion terms.

The application of C-PCM to this compound can provide valuable insights into several aspects of its chemistry:

Solubility: By calculating the ΔGsolv in various solvents, one can predict the relative solubility of this compound, guiding the choice of solvents for synthesis, catalysis, and other applications.

Reactivity: Chemical reactions involving this compound, such as ligand substitution or catalytic cycles, can be significantly influenced by the solvent. C-PCM can be used to calculate the energies of reactants, products, and transition states in solution, thereby providing insights into reaction mechanisms and kinetics.

Spectroscopic Properties: The electronic and vibrational properties of molecules can be altered by the solvent. By incorporating C-PCM into quantum chemical calculations, it is possible to predict shifts in spectroscopic signals (e.g., in UV-Vis or NMR spectroscopy) upon dissolution, which can aid in the interpretation of experimental data.

The table below presents hypothetical C-PCM results for a this compound complex in different solvents, illustrating the type of information that can be obtained.

SolventDielectric Constant (ε)Calculated Solvation Free Energy (ΔGsolv) (kcal/mol)Predicted Effect on Reactivity
Toluene2.38-15.2Non-polar solvent, may favor aggregation.
Tetrahydrofuran (THF)7.58-25.8Moderately polar, coordinating solvent, may stabilize the complex.
Dichloromethane8.93-28.1Polar, non-coordinating solvent, could enhance electrophilicity of the niobium center.
Acetonitrile37.5-35.6Highly polar solvent, may promote ionic reaction pathways.

Ligand Design Principles and Coordination Environment in Niobium Phenoxide Complexes

Role of Ancillary Ligand Systems

Phenoxyimine Ligand Chelation

Phenoxyimine ligands are bidentate systems that coordinate to a metal center through the oxygen of the phenolate (B1203915) group and the nitrogen of the imine functionality. The synthesis of niobium(V) ethoxide complexes with phenoxyimine ligands demonstrates the formation of pseudo-octahedral structures. nih.govacs.org In these complexes, the phenoxyimine ligand typically binds in an O,N-fashion, creating a six-membered chelate ring. nih.govacs.org The steric and electronic properties of the substituents on both the phenoxy and imine moieties can be systematically varied to fine-tune the catalyst's structure and reactivity. For instance, the introduction of bulky groups can influence the coordination geometry and the accessibility of the metal center. nih.gov

Bis(phenolate) Ligand Frameworks

Bis(phenolate) ligands offer a variety of coordination modes and have been extensively used to create robust niobium complexes. These ligands can be designed with different bridging units connecting the two phenolate groups, leading to distinct coordination geometries.

One prominent example is the dianionic OCO-pincer benzimidazolylidene ligand, which coordinates to niobium in a tridentate fashion. mdpi.comnih.gov This ligand enforces a specific geometry around the metal center, leading to the formation of stable complexes. Another class of bis(phenolate) ligands features chalcogen bridges, such as sulfur or selenium, creating [OEO]-type frameworks (where E = S, Se). mdpi.com These tridentate ligands can coordinate to a niobium(V) center in either a facial (fac) or meridional (mer) fashion, resulting in distorted octahedral geometries. The choice between the fac and mer isomers can be influenced by the other ligands present on the niobium center and the reaction conditions. mdpi.com

"Chemically Noninnocent" Ligand Reactivity

The concept of "chemically noninnocent" ligands refers to ligands that can actively participate in the redox chemistry of the complex, rather than acting as simple spectator ions. In the context of niobium phenoxide complexes, a notable example involves a dianionic OCO-pincer benzimidazolylidene ligand. mdpi.comacs.org While coordinated to a niobium(V) center, the benzimidazolylidene unit can undergo a nucleophilic attack by an external reagent, such as neosilyl lithium. mdpi.comacs.org This reaction results in the alkylation of the carbene carbon, transforming the ligand from a neutral carbene donor to a trianionic ligand with a carbanionic donor. mdpi.comacs.org This transformation highlights the ability of the ligand to be more than a passive scaffold, directly participating in the reactivity of the complex. This feature is of significant interest for potential applications in catalysis and atom transfer reactions. mdpi.comacs.org

Niobium Coordination Geometries and Denticity

The coordination number and geometry of niobium in phenoxide complexes are dictated by the denticity of the phenoxide ligands and the presence of other coordinating species.

Monodentate, Bidentate, and Polydentate Phenoxide Coordination

Monodentate Coordination: Simple phenoxide ligands can bind to a niobium center in a terminal, monodentate fashion. For example, the reaction of Nb(NAr)(N=CtBu2)3 with one equivalent of a phenol (B47542) like 2,6-iPr2C6H3OH results in the substitution of one ketimide ligand to form a four-coordinate niobium complex with a single, monodentate phenoxide ligand. acs.org

Bidentate Coordination: Phenoxyimine ligands are classic examples of bidentate coordination in niobium chemistry, binding through their oxygen and nitrogen atoms to form a stable chelate. nih.govacs.org

Polydentate Coordination: Tridentate bis(phenolate) ligands, such as the OCO-pincer and [OEO]-type ligands, demonstrate polydentate coordination. mdpi.com These ligands wrap around the niobium center, occupying three coordination sites and imparting significant stability to the complex.

O,N- and O,O-Coordination Modes of Ligands

For ligands that possess multiple potential donor atoms, such as certain phenoxyimine derivatives, the coordination mode can vary.

O,N-Coordination: This is the most common coordination mode for phenoxyimine ligands in niobium complexes, forming a six-membered ring. nih.govacs.org A series of niobium and tantalum ethoxide catalysts supported by a range of phenoxyimine ligands all exhibit a pseudo-octahedral geometry with the ligand bound through O,N-coordination. scielo.br

O,O-Coordination: In some cases, particularly with increased steric bulk on the imine nitrogen of a phenoxyimine ligand derived from o-vanillin, a switch from O,N- to O,O-coordination can be observed. nih.gov In this mode, the niobium coordinates to the phenolate oxygen and the methoxy (B1213986) oxygen of the o-vanillin backbone, forming a five-membered ring. nih.gov This change in coordination is driven by the steric pressure exerted by the bulky substituent, which disfavors the coordination of the imine nitrogen. scielo.br

Solvent-Assisted Coordination and Adduct Formation

Solvent molecules can play a crucial role in the coordination chemistry of this compound complexes, often by directly coordinating to the metal center to form stable adducts. This coordination can satisfy the electronic and steric requirements of the niobium atom, leading to changes in the coordination geometry and stability of the complex.

For instance, the synthesis of a niobium(V) imido complex with a dianionic OCO-pincer benzimidazolylidene ligand in the presence of pyridine results in the formation of a hexa-coordinated, distorted octahedral complex where the pyridine molecule occupies one of the coordination sites. mdpi.comnih.gov The pyridine ligand in such adducts can often be removed by the addition of a strong Lewis acid, leading to a five-coordinate, pyridine-free complex with a distorted square pyramidal geometry. mdpi.comnih.gov The Nb-N(pyridine) bond distances in these adducts are typically in the range of 2.458(3) to 2.498(3) Å. nih.gov

Other solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (dme) have also been shown to coordinate to niobium centers in phenoxide complexes. For example, (arylimido)niobium(V) trichloride complexes can be synthesized as dme adducts, such as Nb(NR')Cl3(dme). acs.org The coordination of these solvent molecules can influence the reactivity of the complex; in some cases, the coordinated solvent can be difficult to remove, which may impact catalytic activity. acs.org The formation of solvent adducts is a key consideration in the synthesis and reactivity studies of this compound complexes.

Data Tables

Table 1: Selected Bond Lengths in this compound Complexes

Table 2: Coordination Geometry and Denticity of Selected this compound Complexes

Thermal Behavior and Decomposition Pathways of Niobium Phenoxide Compounds

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric and differential thermal analysis have been employed to investigate the thermal decomposition of various niobium(V) phenoxide complexes. primescholars.com Studies on niobium(V) phenoxides derived from 2-phenylphenol (B1666276) and 2-tert-butyl-4-methoxyphenol (B74144), with compositions [NbCl4(OC6H4-C6H5-2)], [Nb(OC6H4-C6H5-2)5], [NbCl4(OC6H3-C(CH3)3-2-OCH3-4)], and [Nb(OC6H3-C(CH3)3-2-OCH3-4)5], have shown that these complexes are thermally stable up to initial decomposition temperatures (IDT) of 51.9°C, 48.5°C, 71.4°C, and 62.2°C, respectively. primescholars.com Beyond these temperatures, the complexes undergo a single-step decomposition process. primescholars.com

The DTA curves for these compounds exhibit single exothermic peaks, corroborating the single-step decomposition observed in the TGA profiles. primescholars.com Specifically, the exothermic peaks were recorded at 409.08°C for [NbCl4(OC6H4-C6H5-2)], 505.5°C for [Nb(OC6H4-C6H5-2)5], 451.12°C for [NbCl4(OC6H3-C(CH3)3-2-OCH3-4)], and 490.24°C for [Nb(OC6H3-C(CH3)3-2-OCH3-4)5]. primescholars.com

Similarly, thermal studies on niobium(V) 2-isopropylphenoxides revealed that the decomposition often occurs in a single step. anvpublication.org However, the complex [NbCl(OC6H4CH(CH3)2-2)4] was found to decompose in two steps. anvpublication.org The DTA curve for [NbCl4(OC6H4CH(CH3)2-2)] showed both an endothermic peak at 89.98°C and an exothermic peak at 474.02°C. anvpublication.org In contrast, the DTA curves for [NbCl3(OC6H4CH(CH3)2-2)2] and [NbCl2(OC6H4CH(CH3)2-2)3] did not show any physical changes corresponding to the thermal decomposition seen in TGA. anvpublication.org The complex [NbCl(OC6H4CH(CH3)2-2)4] exhibited two exothermic peaks at 475.0°C and 550.0°C. anvpublication.org

The thermal behavior of pentakis(2,4-dimethylphenoxo) niobium(V), [Nb(OC6H3(CH3)2-2,4)5], also indicated a single-step decomposition process, leading to the formation of niobium pentoxide (Nb2O5) as the final product. arabjchem.org

Thermal Analysis Data for Niobium(V) Phenoxide Complexes
ComplexInitial Decomposition Temperature (°C)DTA Peak Temperature (°C)Decomposition StepsFinal Product
[NbCl4(OC6H4-C6H5-2)]51.9409.08 (Exothermic)1Nb2O5
[Nb(OC6H4-C6H5-2)5]48.5505.5 (Exothermic)1Nb2O5
[NbCl4(OC6H3-C(CH3)3-2-OCH3-4)]71.4451.12 (Exothermic)1Nb2O5
[Nb(OC6H3-C(CH3)3-2-OCH3-4)5]62.2490.24 (Exothermic)1Nb2O5
[NbCl4(OC6H4CH(CH3)2-2)]-89.98 (Endothermic), 474.02 (Exothermic)1NbOCl3
[NbCl(OC6H4CH(CH3)2-2)4]-475.0 (Exothermic), 550.0 (Exothermic)2Nb2O5

Thermal Decomposition Mechanisms and Steps

The thermal decomposition of niobium(V) phenoxides generally proceeds through a limited number of steps. For many of the studied complexes, including those derived from 2-phenylphenol and 2-tert-butyl-4-methoxyphenol, the decomposition occurs in a single step. primescholars.com This single-step process is supported by the presence of a single exothermic peak in their respective DTA curves. primescholars.com

In the case of niobium(V) 2-isopropylphenoxides, the decomposition mechanism varies with the number of phenoxide ligands. The complex [NbCl4(OC6H4CH(CH3)2-2)] decomposes in a single step to yield niobium oxychloride (NbOCl3). anvpublication.org In contrast, [NbCl(OC6H4CH(CH3)2-2)4] undergoes a two-step decomposition. anvpublication.org The first step is proposed to form an intermediate, NbO2(OC6H5CH(CH3)2-2), which then undergoes oxidative decomposition in the second step to yield the final product, Nb2O5. anvpublication.org The decomposition of pentakis(2,4-dimethylphenoxo) niobium(V) follows a first-order random nucleation mechanism. arabjchem.org

Influence of Ligand Structure on Thermal Stability

The structure of the phenoxide ligand significantly influences the thermal stability of the niobium phenoxide complex. Based on the initial decomposition temperatures, the thermal stability of the complexes derived from 2-phenylphenol and 2-tert-butyl-4-methoxyphenol follows the order: [NbCl4(OC6H3-C(CH3)3-2-OCH3-4)] > [Nb(OC6H3-C(CH3)3-2-OCH3-4)5] > [NbCl4(OC6H4-C6H5-2)] > [Nb(OC6H4-C6H5-2)5]. primescholars.com This suggests that the complexes derived from 2-tert-butyl-4-methoxyphenol are thermally more stable than those derived from 2-phenylphenol. primescholars.com The presence of the sterically bulky tert-butyl group and the electron-donating methoxy (B1213986) group on the phenoxide ligand in the former set of complexes likely contributes to their enhanced thermal stability.

Solid-State Product Characterization (e.g., Niobium Pentoxide Formation)

The final product of the thermal decomposition of many niobium(V) phenoxide complexes in air is niobium pentoxide (Nb2O5). primescholars.comanvpublication.orgarabjchem.org The formation of Nb2O5 has been confirmed by comparing the observed percentage mass loss in TGA with the calculated theoretical mass loss and further authenticated by infrared (IR) spectroscopy of the residue. primescholars.comarabjchem.org For instance, the thermogravimetric analysis of [NbCl4(OC6H4-C6H5-2)], [Nb(OC6H4-C6H5-2)5], [NbCl4(OC6H3-C(CH3)3-2-OCH3-4)], and [Nb(OC6H3-C(CH3)3-2-OCH3-4)5] all indicated Nb2O5 as the final product. primescholars.com Similarly, the decomposition of [NbCl(OC6H4CH(CH3)2-2)4] and [Nb(OC6H3(CH3)2-2,4)5] also yields Nb2O5. anvpublication.orgarabjchem.org

However, not all niobium phenoxides yield Nb2O5 upon thermal decomposition. The thermal decomposition of [NbCl4(OC6H4CH(CH3)2-2)] results in the formation of niobium oxychloride (NbOCl3) as the final product, which was identified by its color and IR spectrum. anvpublication.org The complexes [NbCl3(OC6H4CH(CH3)2-2)2] and [NbCl2(OC6H4CH(CH3)2-2)3] yield NbO(OC6H5)3 and NbO2(OC6H5) respectively. anvpublication.org These findings highlight that the nature of the final decomposition product is dependent on the specific composition of the starting this compound complex.

Emerging Research Avenues in Niobium Phenoxide Chemistry

Development of High-Performance Catalytic Materials

Niobium phenoxide complexes are proving to be versatile and highly active catalysts in a range of chemical transformations. Current research is focused on designing sophisticated ligand environments to control and enhance their catalytic performance for both polymerization and sustainable chemical synthesis.

Novel Polymerization Initiators and Systems

This compound derivatives have emerged as promising initiators for the Ring-Opening Polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and lactide (LA), to produce biodegradable polyesters. nih.govresearchgate.net Research has shown that niobium complexes supported by phenoxyimine ligands are active for the ROP of both CL and rac-lactide, typically conducted under solvent-free conditions at elevated temperatures (e.g., 140 °C). nih.govacs.org The performance of these catalysts, including the degree of control over polymer molecular weight and the dispersity (Đ), is highly dependent on the steric and electronic properties of the phenoxide ligand. nih.gov For instance, in the ROP of ε-caprolactone, niobium catalysts with chloro-substituted phenoxyimine ligands demonstrated superior control over the polymerization process. nih.govresearchgate.net

Similarly, cationic amine tris(phenolate)-niobium(V) ethoxide complexes have been identified as effective initiators for the ROP of ε-caprolactone. nih.govnih.gov One notable study reported the synthesis of a stable, monometallic cationic Nb(V) ε-caprolactone adduct, which provides a unique snapshot of a metal complex with both an intact monomer and an initiating group coordinated to the metal center. nih.govacs.org These systems operate at lower temperatures (e.g., 80 °C) and have been shown to initiate immortal ROP, a process that allows for the synthesis of multiple polymer chains per catalyst molecule. researchgate.netfigshare.com The exploration of different ligand architectures is crucial, as the choice of ligand, rather than the metal center (niobium vs. tantalum), appears to be the key determinant of catalytic performance. nih.govacs.org

Niobium Catalyst SystemMonomerConditionsKey FindingsReference
Phenoxyimine Niobium Ethoxideε-caprolactone (CL), rac-lactide (LA)140 °C, Solvent-freeActive for ROP; chloro-substituted ligands improve control for CL polymerization (Đ as low as 1.19). nih.gov
Cationic Amine Tris(phenolate) Niobium Ethoxide-CL Adductε-caprolactone (CL)80 °C, Toluene (B28343)Exhibits good activity and molecular weight control; provides insight into coordination-insertion mechanism. nih.govfigshare.com
Imino Phenoxide Niobium Complexesε-caprolactone (CL), lactides (LA)Solvent-freePrecise control over molecular weight with narrow distributions; ligand is incorporated as a polymer end-group. researchgate.netresearchgate.net

Catalysts for Sustainable Chemical Transformations

The push towards a green and sustainable chemical industry has positioned niobium-based materials as catalysts for the conversion of biomass into valuable chemicals and fuels. ufv.brmdpi.com Niobium compounds, particularly oxides and phosphates, exhibit strong acidic properties and water tolerance, making them suitable for biomass processing. ufv.brresearchgate.net

A significant area of research is the hydrodeoxygenation (HDO) of lignin, an abundant biopolymer rich in phenolic units. diva-portal.orgnih.govfrontiersin.org The selective cleavage of strong C–O bonds in phenols without hydrogenating the aromatic ring is a major challenge. A notable breakthrough involves a porous Ru/Nb₂O₅ catalyst that enables the nearly quantitative cleavage of aromatic C–O bonds under relatively mild conditions (523 K). rsc.org Mechanistic studies revealed that phenol (B47542) deprotonates on the catalyst surface to form a this compound species. This interaction selectively activates the C–O bond for cleavage, a process facilitated by the unique electronic properties of the niobia support. ufv.br Other studies have explored iridium and bimetallic nickel-manganese catalysts supported on niobium oxide for the HDO of various lignin-derived phenols, demonstrating high conversion to deoxygenated products like cyclohexanol (B46403) and other aromatic hydrocarbons. nih.govfrontiersin.org Beyond HDO, niobium catalysts are effective for esterification, hydrolysis, and dehydration reactions relevant to upgrading a wide range of biomass feedstocks. ufv.brresearchgate.net

TransformationNiobium CatalystSubstrate(s)Key Product(s)Reference
Lignin Hydrodeoxygenation (HDO)Ru/Nb₂O₅Lignin, Phenol (model)Arenes (high selectivity) rsc.org
Phenol Hydrodeoxygenation (HDO)Ir@Nb₂O₅Lignin-derived phenolsAromatics (tunable selectivity) nih.gov
Fatty Acid EsterificationNiobium oxideStearic, palmitic, lauric acidsAlkyl esters (Biodiesel) ufv.br
Lignocellulose ConversionNbOPO₄, Nb₂O₅Cellulose, GlucoseHMF, sorbitol, levulinic acid mdpi.com
In-situ Phenol HydrogenationNi-Mn/Nb₂O₅Guaiacol, m-cresol, phenolCyclohexanol frontiersin.org

Exploration of Unconventional Ligand Scaffolds

To fine-tune the reactivity of niobium centers, researchers are moving beyond simple phenoxides to more complex, multidentate, and electronically versatile ligand scaffolds. nih.gov These unconventional ligands provide precise control over the metal's coordination environment, influencing stability, solubility, and catalytic activity.

Prominent examples include phenoxyimine and imino phenoxide ligands, which are readily synthesized and can be systematically modified to study the impact of steric and electronic effects on polymerization activity. nih.govresearchgate.net Another important class is the tripodal amine tris(phenolate) architecture. nih.govnih.govacs.org These ligands create a well-defined coordination pocket, and their steric bulk can be adjusted, for example, by using methyl or tert-butyl substituents on the phenol rings, which in turn influences the geometry and reactivity of the resulting niobium complexes. nih.govacs.org

More recent and exotic designs include:

Chalcogen-bridged [OEO]-type bis(phenolate) ligands (where E = S or Se), which introduce a soft donor atom into the ligand backbone, leading to unique coordination geometries and reactivity in phenylacetylene (B144264) polymerization. mdpi.com

Dianionic OCO-pincer benzimidazolylidene ligands , which merge N-heterocyclic carbene (NHC) chemistry with phenolate (B1203915) donors. nih.govacs.org These scaffolds create a rigid, tridentate coordination environment and have been used to support niobium(V) imido complexes. acs.orgmdpi.com

Complexes containing both ketimide and phenoxide ligands, where the reactivity with alcohols or phenols can lead to a facile equilibrium between the coordinated ligands. acs.orgresearchgate.net

This diversification of ligand scaffolds is a key strategy for unlocking new catalytic potential and stabilizing reactive niobium species. acs.org

Ligand Scaffold TypeKey FeaturesApplication ExampleReference
Phenoxyimine / Imino phenoxideBidentate [O, N] donors; easily tunable sterics and electronics.ROP of lactide and ε-caprolactone. nih.govresearchgate.net
Amine Tris(phenolate)Tetradentate [O₃, N] donors; forms pseudo-octahedral complexes with well-defined pockets.ROP of lactones. nih.govnih.gov
Chalcogen-bridged Bis(phenolate)Tridentate [O, E, O] donors (E=S, Se); introduces a soft chalcogen donor.Phenylacetylene polymerization. mdpi.com
Bis(phenolate) N-Heterocyclic Carbene (NHC)Tridentate [O, C, O] pincer ligands; provides a strong C-donor environment.Synthesis of stable Nb(V) imido complexes. nih.govacs.org
Ketimide-PhenoxideMixed ligand systems; exhibit equilibrium and ligand exchange with protic substrates.Stoichiometric reactions with phenols and alcohols. acs.org

In-depth Mechanistic Insights via Advanced Characterization

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. Research on niobium phenoxides employs a suite of advanced characterization techniques to probe reaction intermediates and transition states.

For homogeneous systems, multinuclear and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and fluxional behavior of complexes in solution. nih.govSingle-crystal X-ray diffraction provides unambiguous solid-state structures, revealing precise bond lengths and angles and confirming coordination geometries, such as the distorted octahedral environments common for these complexes. mdpi.comacs.org For polymerization catalysis, Gel Permeation Chromatography (GPC) is used to determine the molecular weight and dispersity of the resulting polymers, which provides crucial clues about the polymerization mechanism, such as the number of growing chains and the degree of control. acs.org

In some cases, analysis of low molecular weight oligomers has revealed that the phenoxide ligand is incorporated as an end group in the polymer chain, supporting a coordination-insertion mechanism . researchgate.net This mechanism, where the monomer coordinates to the metal center before inserting into the metal-alkoxide bond, is a common hypothesis for ROP reactions mediated by these complexes. nih.govfigshare.com

For heterogeneous catalysts, operando spectroscopic techniques, which analyze the catalyst under actual reaction conditions, are particularly powerful. lehigh.eduresearchgate.net For example, operandoInelastic Neutron Scattering (INS) was instrumental in identifying the formation of surface phenoxide species during the HDO of phenol on Ru/Nb₂O₅, providing direct evidence for the bond-activation mechanism. ufv.br The integration of these advanced spectroscopic methods with kinetic studies allows for the development of detailed structure-activity relationships. rsc.orgrsc.org

Integration of Multiscale Computational Approaches

Computational modeling has become an indispensable tool for complementing experimental studies and providing predictive insights into the chemistry of niobium phenoxides. numberanalytics.comrsc.org At the molecular level, Density Functional Theory (DFT) is widely used to investigate electronic structures, elucidate reaction pathways, and calculate thermodynamic and kinetic parameters. figshare.commdpi.com

A powerful example is the use of DFT to understand the unique activity of Nb₂O₅ in biomass conversion. rsc.org Calculations showed that the energy required to cleave the C–O bond in phenol is significantly lowered when it adsorbs as a phenoxide on the Nb₂O₅ surface compared to other oxide supports, explaining its high selectivity for deoxygenation. rsc.org DFT has also been used to support structural assignments of geometric isomers (e.g., mer- vs. fac-) of this compound complexes and to rationalize the stability of observed coordination modes. mdpi.com In polymerization, NBO (Natural Bond Orbital) calculations have suggested that the catalytic cycle may require an isomerization step at the metal center, offering a deeper level of mechanistic detail than can be observed experimentally. figshare.com

Looking forward, the integration of different modeling techniques across various length and time scales—a multiscale modeling approach—holds immense promise. numberanalytics.comresearchgate.netyoutube.com Such frameworks can connect quantum mechanical descriptions of the active site (nanoscale) with molecular dynamics simulations of catalyst-solvent interactions and continuum models of the bulk reactor environment (macroscale). numberanalytics.comyoutube.com While extensively applied to niobium in materials science, the application of true multiscale modeling to this compound catalysis is an emerging frontier that will be critical for designing next-generation catalytic systems with optimized performance. youtube.com

Q & A

Q. How can interdisciplinary teams collaboratively address gaps in this compound’s application to advanced materials?

  • Methodological Answer :
  • Task Allocation : Divide labor based on expertise (e.g., synthetic chemists, spectroscopists, theoreticians).
  • Shared Protocols : Use cloud-based tools (e.g., Benchling) for real-time data sharing and protocol harmonization.
  • Critical Milestones : Define objectives such as achieving ≥95% yield in ligand substitution or validating a catalytic cycle mechanism .

Tables for Quick Reference

Analytical Technique Application in this compound Research Key References
XRDStructural confirmation of crystalline phases
DFT SimulationsPredicting redox behavior and reaction pathways
GC-MS/HPLCDetecting ligand degradation byproducts
XASProbing oxidation states during catalysis

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